molecular formula C9H12N2O3S B300257 N-(4-sulfamoylphenyl)propanamide

N-(4-sulfamoylphenyl)propanamide

Cat. No.: B300257
M. Wt: 228.27 g/mol
InChI Key: KEFCIQSZJXXOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Sulfamoylphenyl)propanamide (C₉H₁₂N₂O₃S, MW 244.27 g/mol) is a sulfonamide-containing compound characterized by a propanamide backbone linked to a 4-sulfamoylphenyl group. Its structure features a sulfonamide moiety (–SO₂NH₂) at the para position of the benzene ring, which is critical for its biological interactions, particularly in enzyme inhibition and receptor binding . The compound serves as a versatile synthon in medicinal chemistry, frequently employed to synthesize derivatives with enhanced pharmacological properties. For instance, it acts as a precursor for hydrazone formation (e.g., 3-[2-(4-chlorobenzylidene)hydrazino]-3-oxo derivatives) and is used in conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFCIQSZJXXOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4708-37-6
Record name N-(4-sulfamoylphenyl)propanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

Sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. Triethylamine (TEA) or similar bases neutralize HCl, driving the reaction to completion.

Procedure :

  • Reagents : Sulfanilamide (1 equiv), propanoyl chloride (1.2 equiv), TEA (1.5 equiv), anhydrous tetrahydrofuran (THF) or acetone.

  • Conditions : Stir at 0–5°C for 4 hours, then warm to room temperature.

  • Work-up : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethanol/water).

Yield : 70–75%.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.6–7.8 (m, 4H, Ar-H), 2.4 (q, 2H, CH₂), 1.1 (t, 3H, CH₃).

  • IR : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric).

Coupling Agent-Mediated Synthesis

When propanoyl chloride is unavailable, carbodiimide-based coupling agents enable amide bond formation between sulfanilamide and propanoic acid.

DCC/DMAP Protocol

Procedure :

  • Reagents : Propanoic acid (1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic), sulfanilamide (1 equiv).

  • Conditions : Reflux in acetonitrile/methanol (1:1) for 42 hours.

  • Work-up : Remove DCU by filtration, concentrate, and purify via flash chromatography.

Yield : 65–70%.

Advantages : Avoids handling corrosive acyl chlorides.
Limitations : Longer reaction time and lower yield compared to direct acylation.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

Key Parameters :

  • Solvent : THF or dichloromethane (DCM).

  • Temperature : 25–30°C (prevents exothermic side reactions).

  • Residence Time : 30 minutes.

Purification : Recrystallization yields >95% purity.

Alternative Routes and Derivatives

Hydrazide Intermediate Synthesis

3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide, a precursor, is synthesized via hydrazine hydrate treatment of diethyl malonate derivatives.

Procedure :

  • React diethyl malonate with hydrazine hydrate in ethanol.

  • Isolate hydrazide intermediate, then acylate with sulfanilamide.

Yield : 80%.

Functionalized Propanamides

  • Chlorinated Derivatives : 3-Chloro-N-(4-sulfamoylphenyl)propanamide is synthesized using 3-chloropropanoyl chloride, achieving 70% yield.

  • Branched Chains : 2,2-Dimethylpropanoyl chloride yields sterically hindered analogs (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct AcylationPropanoyl chloride, TEA0–25°C, 4–6 hrs70–75%>95%
DCC/DMAP CouplingDCC, DMAPReflux, 42 hrs65–70%90–92%
Continuous FlowPropanoyl chloride25–30°C, 30 mins85%>98%

Challenges and Optimization Strategies

  • Side Reactions : Over-acylation or sulfonamide hydrolysis at high temperatures. Mitigated by maintaining pH >8 and low temperatures.

  • Purification : DCU byproducts require careful filtration. Silica gel chromatography improves purity for sensitive applications.

  • Scalability : Continuous flow systems reduce reaction time and improve consistency.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory and Analgesic Properties

N-(4-sulfamoylphenyl)propanamide exhibits notable anti-inflammatory and analgesic effects. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by inflammation and pain.

2. Urease Inhibition

Recent research highlights the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues. Compounds similar to this compound have shown competitive inhibition against urease, suggesting its utility in treating related conditions .

3. Anticancer Potential

Another area of interest is the anticancer potential of sulfonamide derivatives. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This suggests that this compound could be explored further for its anticancer properties .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials: Common reagents include triethylamine as a base and various halogenated compounds for acylation.
  • Synthesis Process: The process often includes the formation of amide bonds through coupling reactions involving sulfanilamide or other sulfa drugs.
  • Purification Techniques: Advanced purification methods such as recrystallization or chromatography are employed to isolate the final product with high purity.

Biological Interactions

This compound's interactions with biological targets are crucial for its therapeutic applications. Studies indicate that it can bind to specific enzymes and receptors, modulating their activity significantly. This binding results in various biological effects, including reduced inflammation and altered metabolic pathways .

Case Studies

Several case studies have been documented to assess the efficacy of compounds related to this compound:

  • Case Study 1: A study involving naproxen conjugated with various sulfanilamide derivatives showed promising results in reducing induced edema by 82.8%, comparable to standard medications like indomethacin .
  • Case Study 2: Research on new sulfonamide derivatives demonstrated significant urease inhibition, with potential applications in treating infections associated with urease-producing bacteria .

Mechanism of Action

The mechanism of action of N-(4-Sulfamoyl-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Hydrazone Derivatives

  • 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide Structure: Incorporates a 4-chlorobenzylidene hydrazone group. Synthesis: Formed by refluxing this compound hydrazide with 4-chlorobenzaldehyde in ethanol (81.3% yield) .

NSAID Conjugates

  • 2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (Ibuprofen Conjugate)
    • Structure : Combines ibuprofen’s isobutylphenyl group with the sulfamoylphenylpropanamide scaffold.
    • Activity : Exhibits dual anti-inflammatory and urease inhibition properties (IC₅₀ = 12.8 µM) due to synergistic effects of the NSAID and sulfonamide moieties .
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-sulfamoylphenyl)propanamide (Flurbiprofen Conjugate)
    • Structure : Features a fluorinated biphenyl group from flurbiprofen.
    • Activity : Enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition compared to the parent compound .

Indole-Based Derivatives

  • 3-(1H-Indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
    • Structure : Integrates an indole ring at the propanamide chain.
    • Properties : High purity (HPLC: 99.98%) and melting point (198–199°C). Shows carbonic anhydrase IX/XII selectivity, relevant in cancer therapy .

Chlorinated and Thioether Derivatives

  • 3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
    • Structure : Contains a 4-chlorophenylthioether substituent.
    • Physicochemical Data : MW 370.87 g/mol, 6 rotatable bonds, and high hydrophobicity (XLogP = 3.2) .
  • 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
    • Structure : Chlorine substitution on the propanamide chain with an ethyl linker.
    • Application : Used as a small-molecule scaffold in drug discovery (CAS: 1154010-20-4) .

Comparative Analysis of Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Biological Activity Reference
This compound C₉H₁₂N₂O₃S 244.27 Not reported Synthon for derivatives
Ibuprofen Conjugate C₂₀H₂₅N₂O₃S 385.49 168–170 Urease inhibition (IC₅₀: 12.8 µM)
Flurbiprofen Conjugate C₂₀H₁₉FNO₃S 372.43 182–184 COX-2 inhibition
3-(1H-Indol-3-yl)-propanamide Derivative C₁₇H₁₆N₃O₃S 342.40 198–199 Carbonic anhydrase inhibition
4-Chlorobenzylidene Hydrazone C₁₆H₁₅ClN₄O₃S 378.83 210–212 Antimicrobial activity

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Position : Para-substitution on the phenyl ring maximizes hydrogen bonding with enzymes like urease or carbonic anhydrase .
  • Propanamide Chain Modifications :
    • Chlorination (e.g., 2-chloro derivatives) enhances electrophilicity, improving interaction with nucleophilic enzyme residues .
    • Hydrazone Formation introduces conformational rigidity, aiding in selective target binding .
  • Aromatic Appendages :
    • Indole or biphenyl groups increase lipophilicity, enhancing membrane permeability and tumor targeting .
    • Thioether linkages (e.g., 4-chlorophenylthio) improve metabolic stability .

Q & A

Q. How can enantiomeric purity of chiral this compound derivatives be validated?

  • Methodology :
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental spectra with reference standards.
  • X-ray Crystallography : Assign absolute configuration via anomalous scattering .

Notes

  • Ethical Compliance : Derivatives are for research use only; no FDA approval exists for human/animal administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.